molecular formula C23H37NO B14222519 1-(Piperidin-1-YL)octadeca-2,4,6,8-tetraen-1-one CAS No. 799840-99-6

1-(Piperidin-1-YL)octadeca-2,4,6,8-tetraen-1-one

Cat. No.: B14222519
CAS No.: 799840-99-6
M. Wt: 343.5 g/mol
InChI Key: KIJMTWBCIRJECL-UHFFFAOYSA-N
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Description

1-(Piperidin-1-YL)octadeca-2,4,6,8-tetraen-1-one is a chemical compound with the molecular formula C23H41NO It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom This compound is characterized by its long carbon chain with multiple double bonds, making it a polyunsaturated compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Piperidin-1-YL)octadeca-2,4,6,8-tetraen-1-one typically involves the reaction of piperidine with an appropriate octadeca-tetraenone precursor. One common method involves the condensation of piperidine with octadeca-2,4,6,8-tetraen-1-one under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack of piperidine on the carbonyl group of the tetraenone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(Piperidin-1-YL)octadeca-2,4,6,8-tetraen-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in a saturated compound.

    Substitution: The piperidine moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing double bonds.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically results in saturated hydrocarbons.

Scientific Research Applications

1-(Piperidin-1-YL)octadeca-2,4,6,8-tetraen-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s structure allows it to interact with biological membranes, making it useful in studies of membrane dynamics and function.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Piperidin-1-YL)octadeca-2,4,6,8-tetraen-1-one involves its interaction with molecular targets such as enzymes and receptors. The piperidine moiety can form hydrogen bonds and other interactions with active sites of enzymes, modulating their activity. The polyunsaturated carbon chain can insert into lipid bilayers, affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    1-(Piperidin-1-yl)octadeca-2,4-dien-1-one: Similar structure but with fewer double bonds.

    1-(Piperidin-1-yl)octadecan-1-one: Saturated analog with no double bonds.

    1-(Piperidin-1-yl)octadec-2-en-1-one: Contains a single double bond.

Uniqueness

1-(Piperidin-1-YL)octadeca-2,4,6,8-tetraen-1-one is unique due to its multiple conjugated double bonds, which confer distinct chemical and physical properties. These properties make it particularly useful in applications requiring specific interactions with biological membranes or other complex molecular systems.

Properties

CAS No.

799840-99-6

Molecular Formula

C23H37NO

Molecular Weight

343.5 g/mol

IUPAC Name

1-piperidin-1-yloctadeca-2,4,6,8-tetraen-1-one

InChI

InChI=1S/C23H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-23(25)24-21-18-16-19-22-24/h10-15,17,20H,2-9,16,18-19,21-22H2,1H3

InChI Key

KIJMTWBCIRJECL-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC=CC=CC=CC=CC(=O)N1CCCCC1

Origin of Product

United States

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